Sodium 3,5-dioxo-1,2,4-triazinane-6-thiolate
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Overview
Description
Sodium 3,5-dioxo-1,2,4-triazinane-6-thiolate is a heterocyclic compound that belongs to the class of triazines This compound is characterized by its unique structure, which includes a triazinane ring with thiolate and dioxo functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3,5-dioxo-1,2,4-triazinane-6-thiolate typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as microwave-assisted synthesis and solid-phase synthesis are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Sodium 3,5-dioxo-1,2,4-triazinane-6-thiolate undergoes various chemical reactions, including:
Oxidation: The thiolate group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: Nucleophilic substitution reactions can occur at the triazinane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under mild to moderate conditions.
Major Products:
Scientific Research Applications
Sodium 3,5-dioxo-1,2,4-triazinane-6-thiolate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which sodium 3,5-dioxo-1,2,4-triazinane-6-thiolate exerts its effects involves interactions with various molecular targets. The thiolate group can form strong bonds with metal ions, making it a potent chelating agent. Additionally, the triazinane ring can participate in hydrogen bonding and other non-covalent interactions, influencing biological pathways and enzyme activities .
Comparison with Similar Compounds
1,3,5-Triazine: A simpler triazine derivative with similar nitrogen-rich structure but lacking the thiolate group.
Tetrazine: Another nitrogen-rich heterocycle with four nitrogen atoms, offering different reactivity and applications.
3,5-Diamino-1,2,4-triazole: A precursor in the synthesis of sodium 3,5-dioxo-1,2,4-triazinane-6-thiolate, sharing some structural similarities.
Uniqueness: this compound stands out due to its combination of a triazinane ring with thiolate and dioxo functional groups, providing unique reactivity and potential for diverse applications .
Properties
Molecular Formula |
C3H4N3NaO2S |
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Molecular Weight |
169.14 g/mol |
IUPAC Name |
sodium;3,5-dioxo-1,2,4-triazinane-6-thiolate |
InChI |
InChI=1S/C3H5N3O2S.Na/c7-1-2(9)5-6-3(8)4-1;/h2,5,9H,(H2,4,6,7,8);/q;+1/p-1 |
InChI Key |
CEOUCVUFTLZVLQ-UHFFFAOYSA-M |
Canonical SMILES |
C1(C(=O)NC(=O)NN1)[S-].[Na+] |
Origin of Product |
United States |
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